molecular formula C7H13N B2430603 (2-Methylpropyl)(prop-2-yn-1-yl)amine CAS No. 111493-01-7

(2-Methylpropyl)(prop-2-yn-1-yl)amine

Cat. No.: B2430603
CAS No.: 111493-01-7
M. Wt: 111.188
InChI Key: RFFUJWHJKXZOIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpropyl)(prop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)(prop-2-yn-1-yl)amine is unique due to the presence of both an isobutyl and a propynyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFUJWHJKXZOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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